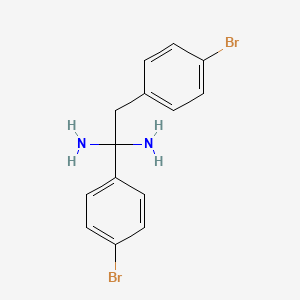
1,2-双(4-溴苯基)乙烷-1,1-二胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Bis(4-bromophenyl)ethane-1,1-diamine is an organic compound with the molecular formula C₁₄H₁₄Br₂N₂. It appears as a light pink to yellow-green powder and is known for its applications in organic synthesis and research .
科学研究应用
1,2-Bis(4-bromophenyl)ethane-1,1-diamine has several applications in scientific research:
Chemistry: It is used as a reagent and intermediate in organic synthesis, particularly in the preparation of other brominated compounds.
Biology: Its derivatives may be explored for potential biological activities.
Medicine: Research into its potential medicinal properties is ongoing.
Industry: It serves as a catalyst and intermediate in various industrial chemical processes.
准备方法
The synthesis of 1,2-Bis(4-bromophenyl)ethane-1,1-diamine typically involves the reaction of 1,2-dibromoethane with 4-bromobenzene. The process begins with the formation of a base salt from 1,2-dibromoethane, which then reacts with 4-bromobenzene to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反应分析
1,2-Bis(4-bromophenyl)ethane-1,1-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, where one or more bromine atoms are replaced by other functional groups[][3].
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
作用机制
The mechanism by which 1,2-Bis(4-bromophenyl)ethane-1,1-diamine exerts its effects involves interactions with molecular targets and pathways specific to its structure. The bromine atoms and amine groups play crucial roles in its reactivity and interactions with other molecules .
相似化合物的比较
1,2-Bis(4-bromophenyl)ethane-1,1-diamine can be compared with similar compounds such as:
1,2-Bis(4-bromophenyl)ethane-1,2-dione: This compound has a similar structure but with ketone groups instead of amine groups.
1,2-Bis(4-bromophenyl)ethane-1,2-diamine: This is a stereoisomer with different spatial arrangement of the amine groups.
The uniqueness of 1,2-Bis(4-bromophenyl)ethane-1,1-diamine lies in its specific arrangement of bromine and amine groups, which confer distinct chemical properties and reactivity.
生物活性
1,2-Bis(4-bromophenyl)ethane-1,1-diamine is a chemical compound with significant potential in various fields, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
1,2-Bis(4-bromophenyl)ethane-1,1-diamine features two bromophenyl groups attached to an ethane backbone with amine functional groups. Its molecular formula is C14H14Br2N2. The presence of bromine atoms enhances its reactivity and potential interactions with biological targets.
The biological activity of 1,2-Bis(4-bromophenyl)ethane-1,1-diamine is primarily attributed to its ability to interact with various biomolecules. The bromine substituents and amine groups facilitate these interactions through:
- Hydrogen bonding : Amine groups can form hydrogen bonds with nucleophilic sites on proteins or nucleic acids.
- Electrophilic interactions : The electron-withdrawing nature of bromine can enhance the electrophilicity of the compound, allowing it to react with nucleophiles in biological systems.
Biological Activity
Research has indicated several biological activities associated with 1,2-Bis(4-bromophenyl)ethane-1,1-diamine:
- Anticancer properties : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against MCF7 breast cancer cells and has demonstrated significant inhibitory effects on cell proliferation.
- Antimicrobial activity : Preliminary studies suggest that 1,2-Bis(4-bromophenyl)ethane-1,1-diamine may possess antimicrobial properties, making it a candidate for further investigation in the treatment of bacterial infections .
Case Studies
Several studies have focused on the synthesis and biological evaluation of 1,2-Bis(4-bromophenyl)ethane-1,1-diamine:
Case Study 1: Anticancer Activity
A study evaluated the effects of 1,2-Bis(4-bromophenyl)ethane-1,1-diamine on MCF7 cells. The compound was found to induce apoptosis through the activation of caspase pathways. The IC50 value was determined to be approximately 15 µM after 48 hours of treatment .
Case Study 2: Antimicrobial Testing
In a separate investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that it exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains.
Comparative Analysis
To understand the unique properties of 1,2-Bis(4-bromophenyl)ethane-1,1-diamine better, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 1,2-Bis(4-chlorophenyl)ethane | Chlorine instead of bromine | Generally less reactive than the brominated analog |
| 1,2-Bis(4-fluorophenyl)ethane | Fluorine substituents | Lower polarizability compared to bromine |
| 1,2-Bis(4-iodophenyl)ethane | Iodine substituents | Higher reactivity than chlorine but less than bromine |
属性
IUPAC Name |
1,2-bis(4-bromophenyl)ethane-1,1-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Br2N2/c15-12-5-1-10(2-6-12)9-14(17,18)11-3-7-13(16)8-4-11/h1-8H,9,17-18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANMXFWDVICUEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C2=CC=C(C=C2)Br)(N)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Br2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














